molecular formula C12H13F2N3O B11738535 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11738535
M. Wt: 253.25 g/mol
InChI Key: FIFPLESCWKXTFH-UHFFFAOYSA-N
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Description

3-[({[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a phenolic derivative featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and an aminomethyl-phenol moiety at the 3-position. This structure combines the aromaticity of phenol with the electronegative and steric effects of the difluoromethyl group, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs . The compound’s design aligns with trends in medicinal chemistry where fluorinated groups are incorporated to optimize pharmacokinetic properties .

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

3-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C12H13F2N3O/c13-12(14)17-5-4-10(16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2

InChI Key

FIFPLESCWKXTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting difluoroacetoacetic acid with hydrazine derivatives under controlled conditions.

    Attachment of the Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction, often using reagents like ClCF2H or difluorocarbene precursors.

    Linking to Phenol: The final step involves the formation of the aminomethyl linkage between the pyrazole ring and the phenol group. This is typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions, and large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation and nitration reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), and nitration using nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Fluorination : The target compound’s difluoromethyl group (vs. sec-butyl in or methoxy in ) may reduce metabolic oxidation, enhancing stability .
  • Steric Effects : Bulky substituents like tert-butyl () or sec-butyl () may hinder binding to biological targets compared to the compact difluoromethyl group.

Pharmacological and Physicochemical Profiles

Antioxidant Activity

  • Target Compound: While direct data are unavailable, structurally related dihydro-pyrazol-phenol hybrids (e.g., dihydro-1H-pyrazol-3-ylphenol in ) exhibit potent DPPH radical scavenging (IC₅₀: 8.2–12.4 µM), attributed to the phenolic –OH group .
  • Schiff Base Analogs: Compounds like (E)-2-{[(1-(4-bromophenyl)-3-tert-butyl-1H-pyrazol-5-yl)imino]methyl}phenol () show moderate antioxidant activity (IC₅₀: 25.3 µM), likely due to reduced electron-donating capacity from the imine linkage.

Antitumor Potential

  • Pyrazole-Urea Derivatives : highlights 1-{8-methyl-2-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl}-3-phenylurea, which inhibits tumor cell growth (IC₅₀: 0.8 µM) via kinase modulation. The trifluoromethyl group enhances lipophilicity and target affinity .
  • Target Compound : The difluoromethyl group may similarly improve pharmacokinetics, though biological data are needed for confirmation.

Solubility and Crystallinity

  • Hydrogen-bonding patterns in pyrazole-phenol derivatives (e.g., ) influence crystallinity. The target compound’s –OH and –NH groups likely form intermolecular hydrogen bonds, promoting crystalline stability, as seen in related structures analyzed via SHELX software ().

Biological Activity

The compound 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol, characterized by its unique difluoromethyl and pyrazole moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C12H17F2N5C_{12}H_{17}F_2N_5 with a molecular weight of 269.29 g/mol. The IUPAC name is 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine. Its structure is significant for its interaction with biological targets.

PropertyValue
CAS No. 1856042-76-6
Molecular Formula C₁₂H₁₇F₂N₅
Molecular Weight 269.29 g/mol
IUPAC Name 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and functional group modifications. Common reagents include alkyl halides and bases like sodium hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound in focus. Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), through mechanisms involving apoptosis and cell cycle arrest . The synergistic effects of these compounds when combined with established chemotherapeutics like doxorubicin have also been investigated, showing enhanced efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. Compounds similar to 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Some pyrazole derivatives exhibit notable antimicrobial activity against various pathogens. Studies have shown that specific structural modifications can enhance their effectiveness against bacterial strains, making them candidates for further development in antimicrobial therapies .

The mechanism of action for compounds like 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of critical biochemical pathways involved in cell proliferation and inflammation .

Case Study 1: Anticancer Activity

A study explored the effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis. Notably, when combined with doxorubicin, these compounds showed a synergistic effect, enhancing overall cytotoxicity compared to the drug alone .

Case Study 2: Anti-inflammatory Effects

In an investigation into anti-inflammatory agents, a derivative similar to the target compound was assessed for its ability to reduce levels of TNF-alpha and IL-6 in vitro. The results demonstrated a marked decrease in cytokine production, supporting its potential use in treating inflammatory disorders.

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